molecular formula C13H12Cl2N2O3S B6278790 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide CAS No. 1178849-07-4

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide

Cat. No. B6278790
CAS RN: 1178849-07-4
M. Wt: 347.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide (DCPMB) is an organic compound belonging to the class of sulfonamides. It is a white, odorless crystalline solid that is soluble in water and ethanol. DCPMB has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the manufacture of polymers and as a stabilizer in the production of plastics. DCPMB has been the subject of much scientific research, and its potential applications are vast.

Mechanism of Action

The mechanism of action of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In rats, this compound has been shown to reduce cholesterol levels and to reduce the risk of cardiovascular disease. It has also been shown to reduce inflammation and to have anti-cancer activity. Additionally, this compound has been shown to reduce the levels of certain hormones, which may be beneficial for the treatment of hormone-related conditions.

Advantages and Limitations for Lab Experiments

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in water and ethanol. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation.
The main limitation of this compound is its potential toxicity. It has been shown to be toxic to cells in vitro, and it should be handled with caution in laboratory experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its usefulness in certain applications.

Future Directions

The potential applications of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide are vast and there are many future directions for research. One potential direction is to explore its potential as an anti-cancer agent. Additionally, further research could be done to understand the mechanism of action of this compound and to identify other potential uses for it. Additionally, further studies could be done to understand the toxicity of this compound and to identify ways to reduce its toxicity. Finally, further studies could be done to explore the potential of this compound to reduce cholesterol levels and to reduce the risk of cardiovascular disease.

Synthesis Methods

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is synthesized by the reaction of 4-chloro-3-methylbenzene-1-sulfonyl chloride with 3-amino-4-chlorophenol. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces a white solid, which is then purified by recrystallization.

Scientific Research Applications

3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has been the subject of much scientific research due to its potential applications in a variety of fields. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the manufacture of polymers and as a stabilizer in the production of plastics. This compound has been studied as an inhibitor of enzymes, as an anti-inflammatory agent, and as an anti-cancer agent. It has also been studied for its potential to reduce cholesterol levels and to reduce the risk of cardiovascular disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide involves the reaction of 3-amino-4-(3,4-dichlorophenoxy)benzenesulfonyl chloride with N-methylamine.", "Starting Materials": [ "3-amino-4-(3,4-dichlorophenoxy)benzenesulfonyl chloride", "N-methylamine" ], "Reaction": [ "Step 1: Dissolve 3-amino-4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in anhydrous dichloromethane.", "Step 2: Add N-methylamine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 4: Filter the precipitated product and wash with cold dichloromethane.", "Step 5: Dry the product under vacuum to obtain 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide." ] }

CAS RN

1178849-07-4

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2

Purity

95

Origin of Product

United States

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